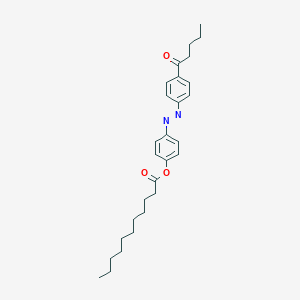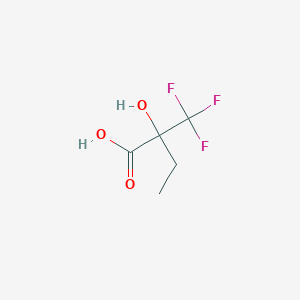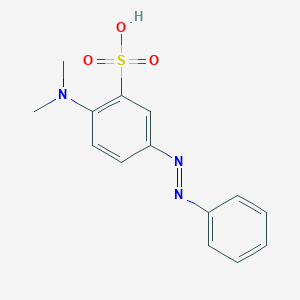
2-Hydrazinyl-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-1,3-thiazole-4-carboxamide, also known as HTCA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HTCA is a thiazole derivative that possesses a hydrazine functional group and a carboxamide moiety. The compound has been found to possess diverse biological activities, including anticancer, antitubercular, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-1,3-thiazole-4-carboxamide is not fully understood. However, studies have suggested that the compound exerts its biological activities by inhibiting various enzymes and proteins involved in cell growth and proliferation. 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Moreover, 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-Hydrazinyl-1,3-thiazole-4-carboxamide has been found to possess diverse biochemical and physiological effects. The compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been found to possess antibacterial activity by disrupting the bacterial cell membrane and inhibiting protein synthesis. Additionally, 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been reported to possess antitubercular activity by inhibiting the growth of Mycobacterium tuberculosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydrazinyl-1,3-thiazole-4-carboxamide has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Moreover, 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been found to possess diverse biological activities, making it a potential drug candidate for various diseases. However, the limitations of 2-Hydrazinyl-1,3-thiazole-4-carboxamide include its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
For 2-Hydrazinyl-1,3-thiazole-4-carboxamide include the modification of the compound to improve its solubility and bioavailability, the elucidation of its mechanism of action, and the exploration of its potential as a drug candidate for various diseases.
Synthesemethoden
The synthesis of 2-Hydrazinyl-1,3-thiazole-4-carboxamide involves the reaction of thiosemicarbazide and ethyl acetoacetate in the presence of acetic acid. The product obtained is then treated with hydrazine hydrate to yield 2-Hydrazinyl-1,3-thiazole-4-carboxamide. The synthesis of 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been optimized to improve its yield and purity, making it a cost-effective and scalable process.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of cancer cells, including breast, lung, and colon cancer. Moreover, 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been found to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, 2-Hydrazinyl-1,3-thiazole-4-carboxamide has been reported to possess antitubercular activity against Mycobacterium tuberculosis, making it a potential drug candidate for the treatment of tuberculosis.
Eigenschaften
CAS-Nummer |
119935-85-2 |
|---|---|
Molekularformel |
C4H6N4OS |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
2-hydrazinyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c5-3(9)2-1-10-4(7-2)8-6/h1H,6H2,(H2,5,9)(H,7,8) |
InChI-Schlüssel |
RRXJQUWENJSIMK-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)NN)C(=O)N |
Kanonische SMILES |
C1=C(N=C(S1)NN)C(=O)N |
Synonyme |
4-Thiazolecarboxamide,2-hydrazino-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)

![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)







